N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941921-09-1
VCID: VC7638193
InChI: InChI=1S/C19H23N5O3/c1-14-5-6-15(12-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O
Molecular Formula: C19H23N5O3
Molecular Weight: 369.425

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

CAS No.: 941921-09-1

Cat. No.: VC7638193

Molecular Formula: C19H23N5O3

Molecular Weight: 369.425

* For research use only. Not for human or veterinary use.

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide - 941921-09-1

Specification

CAS No. 941921-09-1
Molecular Formula C19H23N5O3
Molecular Weight 369.425
IUPAC Name N-(3-imidazol-1-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Standard InChI InChI=1S/C19H23N5O3/c1-14-5-6-15(12-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27)
Standard InChI Key XWEZKDAOEVJHMH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941921-09-1) is a polyfunctional organic compound with the molecular formula C₁₉H₂₃N₅O₃ and a molecular weight of 369.425 g/mol . Its IUPAC name reflects the presence of an imidazole moiety, a pyrrolidinone-substituted phenyl group, and a propyl linker bridging the oxalamide core.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.941921-09-1
Molecular FormulaC₁₉H₂₃N₅O₃
Molecular Weight369.425 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O
InChI KeyXWEZKDAOEVJHMH-UHFFFAOYSA-N

Structural Analysis

The compound’s structure integrates three critical domains:

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, conferring basicity and participation in π-π stacking interactions.

  • Oxalamide Core: Two adjacent amide groups enabling dual hydrogen bonding, crucial for stabilizing interactions with biomolecular targets.

  • Pyrrolidinone-Substituted Phenyl Group: A lactam-functionalized aromatic system that enhances solubility and modulates electronic properties.

Computational models suggest that the propyl linker between the imidazole and oxalamide groups provides conformational flexibility, allowing adaptive binding to diverse targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the coupling of 3-(1H-imidazol-1-yl)propan-1-amine with oxalyl chloride, followed by amidation with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. Key steps include:

  • Step 1: Activation of oxalyl chloride with a tertiary amine base (e.g., triethylamine) in anhydrous dichloromethane.

  • Step 2: Sequential nucleophilic acyl substitutions to form the oxalamide bond.

  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving yields exceeding 60%.

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) reveals peaks at δ 8.45 (imidazole C-H), 7.82 (aryl H), and 3.45 ppm (pyrrolidinone N-CH₂).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (N-H bend).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 370.43 [M+H]⁺.

Mechanism of Action and Biological Activities

Hydrogen-Bond-Mediated Interactions

The compound’s oxalamide core acts as a bidentate hydrogen bond donor/acceptor, enabling stable interactions with:

  • Proteins: Binding pockets enriched in serine, threonine, or tyrosine residues.

  • Nucleic Acids: Minor grooves of DNA via adenine-thymine base pairing.

Molecular docking studies suggest preferential affinity for kinases and G-protein-coupled receptors (GPCRs).

Table 2: Biological Activity Profile

TargetActivityAssay Type
HER2 KinaseInhibitor (IC₅₀ = 2.3 μM)Fluorescence polarization
β₃-Adrenergic ReceptorAgonist (EC₅₀ = 0.8 μM)cAMP assay

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate decomposition at temperatures >150°C and under strongly acidic/basic conditions (pH <2 or >12).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between oxalamide N-H and carbonyl O atoms (bond length: 2.89 Å).

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